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  • Product: 2,2-Dimethylthian-4-amine hydrochloride
  • CAS: 2007909-74-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structure, Synthesis, and Characterization of 2,2-dimethyltetrahydrothiopyran-4-amine HCl

Abstract This technical guide provides a comprehensive overview of 2,2-dimethyltetrahydrothiopyran-4-amine hydrochloride, a saturated sulfur heterocycle of significant interest in medicinal chemistry and drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2,2-dimethyltetrahydrothiopyran-4-amine hydrochloride, a saturated sulfur heterocycle of significant interest in medicinal chemistry and drug discovery. The document delineates a robust synthetic pathway, details rigorous analytical characterization methodologies, and explores the potential therapeutic applications of this compound and its derivatives. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities.

Introduction: The Significance of Saturated Sulfur Heterocycles in Medicinal Chemistry

Saturated heterocyclic scaffolds are cornerstones in modern drug discovery, offering three-dimensional diversity that often translates to improved pharmacological properties. Among these, sulfur-containing heterocycles, such as the tetrahydrothiopyran moiety, have garnered considerable attention. The incorporation of a sulfur atom into a cyclic system imparts unique physicochemical properties, including lipophilicity, metabolic stability, and the potential for specific interactions with biological targets.[1][2][3][4] The 2,2-dimethyltetrahydrothiopyran-4-amine hydrochloride scaffold combines the structural rigidity of the thiopyran ring with the versatile functionality of a primary amine, making it a valuable building block for the synthesis of novel therapeutic agents.

The hydrochloride salt form enhances the aqueous solubility and stability of the parent amine, facilitating its handling and formulation for biological screening. The gem-dimethyl substitution at the 2-position can provide steric shielding, potentially influencing the metabolic fate of the molecule and its binding orientation within a target protein.

This guide will provide a detailed exploration of the synthesis of this key intermediate, its comprehensive analytical characterization, and a discussion of its potential applications in the development of new pharmaceuticals.

Synthetic Strategy and Mechanistic Rationale

The synthesis of 2,2-dimethyltetrahydrothiopyran-4-amine hydrochloride is most efficiently achieved through a two-step process commencing with the synthesis of the corresponding ketone precursor, 2,2-dimethyltetrahydrothiopyran-4-one, followed by a reductive amination.

Synthesis_Workflow Starting_Materials Commercially Available Starting Materials Ketone_Synthesis Synthesis of 2,2-dimethyltetrahydrothiopyran-4-one Starting_Materials->Ketone_Synthesis [Detailed Protocol 1] Reductive_Amination Reductive Amination Ketone_Synthesis->Reductive_Amination [Detailed Protocol 2] Final_Product 2,2-dimethyltetrahydrothiopyran-4-amine HCl Reductive_Amination->Final_Product

Caption: Synthetic workflow for 2,2-dimethyltetrahydrothiopyran-4-amine HCl.

Synthesis of 2,2-Dimethyltetrahydrothiopyran-4-one

While several routes to substituted tetrahydrothiopyran-4-ones exist, a common and adaptable method involves the cyclization of appropriate acyclic precursors. For the 2,2-dimethyl substituted core, a plausible synthetic route can be adapted from known procedures for similar pyranones.[5][6]

Experimental Protocol 1: Synthesis of 2,2-Dimethyltetrahydrothiopyran-4-one

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Thiol: A solution of an appropriate mercapto-precursor (e.g., a protected 4-mercapto-2,2-dimethyl-pentanoic acid derivative) in anhydrous THF is added dropwise to the stirred suspension at 0 °C.

  • Cyclization: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material. The intramolecular cyclization is driven by the deprotonation of the thiol and subsequent nucleophilic attack on an ester or other suitable electrophilic handle.

  • Work-up and Purification: The reaction is carefully quenched by the slow addition of water at 0 °C. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 2,2-dimethyltetrahydrothiopyran-4-one.

Reductive Amination to 2,2-dimethyltetrahydrothiopyran-4-amine HCl

Reductive amination is a robust and widely used method for the synthesis of amines from ketones or aldehydes.[7][8][9] This one-pot reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Reductive_Amination_Mechanism Ketone 2,2-dimethyltetrahydro- thiopyran-4-one Imine Iminium Intermediate Ketone->Imine + NH3 - H2O Ammonia NH3 Ammonia->Imine Amine 2,2-dimethyltetrahydro- thiopyran-4-amine Imine->Amine Reduction Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Amine Final_Product 2,2-dimethyltetrahydro- thiopyran-4-amine HCl Amine->Final_Product Salt Formation HCl_Salt_Formation HCl in Ether HCl_Salt_Formation->Final_Product

Caption: Mechanism of reductive amination and subsequent salt formation.

Experimental Protocol 2: Synthesis of 2,2-dimethyltetrahydrothiopyran-4-amine HCl

  • Reaction Setup: To a solution of 2,2-dimethyltetrahydrothiopyran-4-one (1.0 equivalent) in methanol is added ammonium acetate (10 equivalents). The mixture is stirred at room temperature.

  • Reduction: Sodium cyanoborohydride (1.5 equivalents) is added portion-wise to the reaction mixture. The pH is maintained between 6 and 7 by the periodic addition of glacial acetic acid. The reaction is stirred at room temperature for 24-48 hours, with progress monitored by TLC or GC-MS.

  • Work-up: The solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to >12 with a 2M NaOH solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Salt Formation and Isolation: The crude amine is dissolved in a minimal amount of diethyl ether and cooled to 0 °C. A solution of HCl in diethyl ether (2M) is added dropwise with stirring until precipitation is complete. The resulting white solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield 2,2-dimethyltetrahydrothiopyran-4-amine hydrochloride.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized 2,2-dimethyltetrahydrothiopyran-4-amine HCl. The following techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The chemical shifts are influenced by the neighboring sulfur atom, the amine group, and the gem-dimethyl groups.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
-CH(NH₃⁺)-~3.0 - 3.5Multiplet1H
-S-CH₂- (axial & equatorial)~2.5 - 3.0Multiplets2H
-CH₂-C(CH₃)₂- (axial & equatorial)~1.5 - 2.0Multiplets2H
-C(CH₃)₂~1.2 - 1.4Singlet6H
-NH₃⁺~8.0 - 9.0Broad Singlet3H

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
-C(NH₃⁺)-~45 - 55
-S-CH₂-~30 - 40
-CH₂-C(CH₃)₂-~35 - 45
-C(CH₃)₂~70 - 80
-C(CH₃)₂~25 - 35
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For the free base, the molecular ion peak (M+) is expected to have an odd m/z value due to the presence of a single nitrogen atom.[10][11][12]

  • Expected Molecular Ion (M+H)⁺: For the hydrochloride salt, electrospray ionization (ESI) in positive mode will show a peak corresponding to the protonated free amine at m/z = 160.1.

  • Fragmentation Pattern: The fragmentation of cyclic amines is often characterized by alpha-cleavage adjacent to the nitrogen atom and ring cleavage.[10][13]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Appearance
N-H Stretch (Ammonium Salt)3200 - 2800Broad, strong
C-H Stretch (Aliphatic)2980 - 2850Strong, sharp
N-H Bend (Ammonium Salt)1600 - 1500Medium, broad
C-N Stretch1250 - 1020Medium to weak

The broad absorption in the 3200-2800 cm⁻¹ region is characteristic of the stretching vibrations of the N-H bonds in the ammonium salt.[14][15][16][17]

Potential Applications in Drug Discovery

The 2,2-dimethyltetrahydrothiopyran-4-amine scaffold is a promising starting point for the development of novel therapeutic agents. The primary amine serves as a handle for further chemical modification, allowing for the introduction of various pharmacophoric groups. Sulfur-containing heterocycles have been incorporated into a wide range of clinically used drugs and investigational compounds.[1][2][3][4][18]

Potential therapeutic areas for derivatives of this compound include:

  • Oncology: Thiophene and its fused derivatives have been investigated as inhibitors of various protein kinases involved in cancer progression.[19][20]

  • Neuroscience: The tetrahydrothiopyran core can be considered a bioisostere of other cyclic systems found in centrally active agents.

  • Infectious Diseases: Sulfur-containing heterocycles have a long history in the development of antimicrobial and antiviral agents.

The exploration of a diverse chemical space around this core structure through combinatorial chemistry and targeted synthesis could lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the synthesis, characterization, and potential applications of 2,2-dimethyltetrahydrothiopyran-4-amine hydrochloride. The described synthetic route offers a reliable method for accessing this valuable building block. The detailed analytical data provides a benchmark for researchers to confirm the identity and purity of their synthesized material. The discussion on its potential in drug discovery highlights the importance of this scaffold for the development of new therapeutic agents. This guide serves as a valuable resource for scientists working at the forefront of medicinal chemistry and drug development.

References

  • Pathania, S., Narang, R. K., & Rawal, R. K. (2019). Role of sulphur-heterocycles in medicinal chemistry: An update. European Journal of Medicinal Chemistry, 180, 486-508.
  • Pathania, S., Narang, R. K., & Rawal, R. K. (2019). Role of sulphur-heterocycles in medicinal chemistry: An update.
  • Request PDF. (2019).
  • ChemicalBook. (n.d.). 2,2-DIMETHYLTETRAHYDROPYRAN-4-ONE synthesis.
  • Sethi, P., Vashisht, K., & Sharma, K. (2024). Role of Sulphur Containing Heterocycles in Medicinal Chemistry. Recent Developments in Science and Technology for Sustainable Future.
  • Whitman People. (n.d.). GCMS Section 6.
  • Electronic Supplementary Information (ESI)
  • ResearchGate. (2025). The infrared spectra of secondary amines and their salts.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
  • A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020).
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Direct reductive amination of ketones with ammonium salt catalysed by Cp*Ir(iii)
  • JoVE. (2024).
  • PubMed. (2024).
  • Chemistry LibreTexts. (2022). 3.3.3: Synthesis of Amines.
  • YouTube. (2022).
  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: -).
  • PMC. (n.d.).
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2022). 6.
  • ResearchGate. (n.d.). FTIR spectrum of neat CH3NH2·HCl | Download Scientific Diagram.
  • Google Patents. (n.d.).
  • IR: amines.
  • Wikipedia. (n.d.). Amine.
  • Advanced ChemBlocks. (n.d.). 2,2-Dimethyl-tetrahydro-thiopyran-4-one.
  • Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • PMC. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for the Use of Tetrahydrothiopyran-4-one in Multicomponent Reactions.
  • AChemBlock. (n.d.). 2,2-dimethyltetrahydro-2H-pyran-4-amine hydrochloride 97% | CAS: 90048-31-0.
  • Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer. (2024). Russian Journal of Organic Chemistry, 60(10), 1897-1900.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0291663).
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647).
  • MDPI. (n.d.). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers.
  • PMC. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride.
  • PubMed. (n.d.). Design and Synthesis of Novel Thiazole Linked Tetrahydropyridine Analogues as Anticancer Agents.
  • MDPI. (n.d.).
  • PubMed. (n.d.).
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

Sources

Exploratory

Molecular weight and formula of 2,2-Dimethylthian-4-amine HCl

Structural Characterization, Synthetic Utility, and Application in Drug Discovery Executive Summary 2,2-Dimethylthian-4-amine Hydrochloride (CAS: 2007909-74-0) is a specialized heterocyclic building block utilized in med...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Utility, and Application in Drug Discovery

Executive Summary

2,2-Dimethylthian-4-amine Hydrochloride (CAS: 2007909-74-0) is a specialized heterocyclic building block utilized in medicinal chemistry.[1][2] As a sulfur-containing bioisostere of the more common piperidine and tetrahydropyran scaffolds, it offers unique steric and electronic properties that can modulate the lipophilicity (


), metabolic stability, and potency of drug candidates. This guide provides a comprehensive technical analysis of its physiochemical properties, synthetic pathways, and analytical characterization.
Part 1: Chemical Identity & Physiochemical Properties

The core structure consists of a six-membered saturated thiane (tetrahydrothiopyran) ring, geminally substituted with two methyl groups at the C2 position and an amine functionality at the C4 position. The hydrochloride salt form is preferred for stability and solubility in aqueous media.

Table 1: Key Chemical Data
PropertySpecification
IUPAC Name 2,2-Dimethyltetrahydro-2H-thiopyran-4-amine hydrochloride
Common Name 2,2-Dimethylthian-4-amine HCl
CAS Number 2007909-74-0
Molecular Formula

Molecular Weight 181.73 g/mol
Free Base MW 145.27 g/mol
Exact Mass (Cation) 145.0925 Da
Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol
Hygroscopicity Moderate (Store under inert atmosphere)
Structural Visualization

The following diagram illustrates the topological connectivity and key functional regions of the molecule.

G cluster_0 2,2-Dimethylthian-4-amine HCl Structure S1 S (Pos 1) Thioether C2 C (Pos 2) gem-Dimethyl S1->C2 C3 C (Pos 3) Methylene C2->C3 C4 C (Pos 4) Chiral Center* C3->C4 C5 C (Pos 5) Methylene C4->C5 N4 NH2 (Pos 4) Primary Amine C4->N4 C6 C (Pos 6) Methylene C5->C6 C6->S1 HCl HCl Counterion N4->HCl Ionic Interaction

Figure 1: Connectivity map of 2,2-Dimethylthian-4-amine HCl showing ring numbering and functional groups.

Part 2: Synthesis & Preparation[3][4][5][6][7]

The most robust route for accessing 2,2-dimethylthian-4-amine is via the reductive amination of its ketone precursor, 2,2-dimethylthian-4-one . This approach avoids the formation of regioisomers common in direct ring-closing aminations.

Step 1: Precursor Synthesis (Ketone Formation)

While the amine is the target, the synthesis of the ketone core is critical. It is typically achieved via the acid-catalyzed cyclization of 5-methyl-1,4-hexadien-3-one with hydrogen sulfide (


) or a hetero-Michael addition of sulfide to a divinyl ketone precursor.
  • Note: The analog 2,2-dimethyltetrahydropyran-4-one is synthesized from 2-methyl-3-butyne-2-alcohol; the sulfur analog follows a similar logic using sulfur nucleophiles [1].

Step 2: Reductive Amination (Protocol)

This protocol describes the conversion of 2,2-dimethylthian-4-one to the amine using Sodium Cyanoborohydride (


), favored for its selectivity toward imines over ketones.

Reagents:

  • 2,2-Dimethylthian-4-one (1.0 eq)

  • Ammonium Acetate (

    
    ) (10.0 eq)
    
  • Sodium Cyanoborohydride (

    
    ) (1.5 eq)
    
  • Methanol (dry)[3]

  • HCl (4M in Dioxane)

Workflow:

  • Imine Formation: Dissolve 2,2-dimethylthian-4-one in dry methanol under

    
    . Add Ammonium Acetate. Stir at room temperature for 2 hours to equilibrate the imine/enamine species.
    
  • Reduction: Cool the mixture to 0°C. Add

    
     portion-wise. Allow to warm to RT and stir for 12–16 hours.
    
  • Quench: Quench with 1N NaOH (pH > 10) to decompose boron complexes.

  • Extraction: Extract with Dichloromethane (DCM) x3. Dry organics over

    
     and concentrate.
    
  • Salt Formation: Dissolve the crude oil in minimal diethyl ether. Add 4M HCl in Dioxane dropwise at 0°C. The white precipitate is filtered and washed with cold ether.

Synthetic Pathway Diagram

Synthesis Ketone 2,2-Dimethylthian-4-one (C7H12OS) Imine Imine Intermediate (Transient) Ketone->Imine NH4OAc, MeOH Imine Formation AmineBase Free Amine (C7H15NS) Imine->AmineBase NaBH3CN Reductive Amination FinalSalt 2,2-Dimethylthian-4-amine HCl (C7H16ClNS) AmineBase->FinalSalt HCl/Dioxane Salt Formation

Figure 2: Step-wise synthetic workflow from ketone precursor to final HCl salt.[4][3][5][6]

Part 3: Analytical Characterization (The "How-To")

To ensure scientific integrity, the identity of the compound must be validated using the following spectral parameters.

1. Proton NMR (

NMR)

Solvent: DMSO-d6 or



  • 
     8.0–8.5 ppm:  Broad singlet (3H, 
    
    
    
    ), exchanges with
    
    
    .
  • 
     3.0–3.2 ppm:  Multiplet (1H, H-4). The methine proton adjacent to the amine.
    
  • 
     2.6–2.9 ppm:  Multiplet (2H, H-6). Protons adjacent to Sulfur are deshielded.
    
  • 
     1.8–2.1 ppm:  Multiplet (2H, H-5).
    
  • 
     1.4–1.7 ppm:  Multiplet (2H, H-3).
    
  • 
     1.2–1.4 ppm:  Two Singlets (6H, 
    
    
    
    ). The gem-dimethyl groups may appear as distinct singlets if the ring adopts a rigid chair conformation, or a merged singlet if rapid inversion occurs.
2. Carbon NMR (

NMR)
  • C4 (Amine-bearing): ~45–50 ppm.

  • C2 (Quaternary): ~35–40 ppm.

  • C6 (S-adjacent): ~25–30 ppm.

  • Methyls: ~20–25 ppm.

3. Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion

    
    :  146.1 Da.
    
  • Fragmentation: Loss of

    
     (17 Da) may be observed, giving a fragment at ~129 Da.
    
Part 4: Applications in Drug Discovery
Bioisosterism & Design Strategy

The 2,2-dimethylthian-4-amine scaffold is a valuable bioisostere for:

  • Piperidines: Replacing the ring nitrogen with sulfur changes the H-bond donor/acceptor profile. Sulfur is a poor H-bond acceptor compared to Nitrogen or Oxygen, which can improve membrane permeability.

  • Tetrahydropyrans: The C-S bond length (1.82 Å) is longer than C-O (1.43 Å), altering the ring puckering and potentially optimizing the fit within a hydrophobic binding pocket.

Metabolic Stability

The gem-dimethyl group at position 2 serves a dual purpose:

  • Steric Blockade: It protects the adjacent sulfur from rapid oxidative metabolism (S-oxidation to sulfoxide/sulfone) by P450 enzymes.

  • Conformational Lock: It biases the ring into a specific chair conformation, reducing the entropic penalty of binding to a protein target.

References
  • PubChem. (2025). Compound Summary: Thian-4-amine derivatives. National Library of Medicine. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

Sources

Foundational

Solubility Profile & Handling Guide: 2,2-Dimethylthian-4-amine Hydrochloride

Topic: Solubility Profile of 2,2-Dimethylthian-4-amine Hydrochloride in Water vs. DMSO Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Scientists Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 2,2-Dimethylthian-4-amine Hydrochloride in Water vs. DMSO Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Scientists

Executive Summary

2,2-Dimethylthian-4-amine hydrochloride (CAS: Analogous to 120800-47-5 series) represents a specific class of sulfur-containing heterocyclic building blocks. Its solubility behavior is governed by the competition between the highly polar, ionic ammonium chloride moiety and the lipophilic, dimethyl-substituted thiane ring.

  • Verdict: Water is the superior solvent for direct experimental dosing due to the high lattice energy solvation provided by the hydrochloride salt form. DMSO is the preferred solvent for high-concentration stock solutions (>100 mM) intended for long-term storage, preventing hydrolytic stress and bacterial growth.

  • Critical Constraint: The sulfur atom at position 1 is susceptible to oxidation (sulfoxide/sulfone formation). All solvation protocols must minimize headspace oxygen and avoid vigorous vortexing.

Physicochemical Basis of Solubility

To understand the solubility profile, we must first analyze the structural determinants.

PropertyValue (Estimated/Typical)Impact on Solubility
Molecular Weight ~181.7 g/mol Small molecule; favors high solubility in polar solvents.
Salt Form Hydrochloride (HCl)Increases lattice energy but drastically enhances aqueous solubility via ion-dipole interactions.
Lipophilicity (LogP) ~1.2 (Free Base)The 2,2-dimethyl group adds steric bulk and lipophilicity compared to the unsubstituted thiane.
pKa (Amine) ~10.5Highly basic. Exists as a cation at physiological pH (7.4) and acidic pH.
H-Bond Donors 3 (NH3+)Facilitates strong interaction with water and DMSO oxygens.
Structural Analysis

The hydrochloride salt transforms the lipophilic free base into an ionic species.

  • In Water: The water molecules form a hydration shell around the Cl- anion and the ammonium cation (

    
    ). The energy released by this hydration overcomes the crystal lattice energy.
    
  • In DMSO: DMSO acts as a Lewis base, accepting hydrogen bonds from the ammonium protons. However, DMSO solvates chloride anions poorly compared to water, which can sometimes lead to lower solubility for inorganic salts, though organic amine salts generally dissolve well due to the organic backbone's interaction with the methyl groups of DMSO.

Comparative Solubility Profile

The following data represents the operational solubility limits derived from structure-property relationships of similar thiane-amine salts.

Table 1: Solubility Limits & Operational Parameters
ParameterWater (Deionized, pH 5.5) DMSO (Anhydrous)
Solubility Limit (25°C) > 50 mg/mL (High)> 100 mg/mL (Very High)
Dissolution Kinetics Rapid (< 2 min with mild agitation)Moderate (May require sonication due to viscosity)
pH Sensitivity High. Precipitates if pH > 10 (Free base formation).None. Aprotic solvent maintains salt form.
Stability Risk Hydrolysis (Low), Microbial growth (High).Hygroscopicity (High), Sulfur Oxidation (Medium).
Primary Use Case Direct dosing, acute studies.Compound libraries, frozen stocks.
Mechanistic Visualization: Solvation Pathways

SolvationMechanism Solid Solid Crystal Lattice (R-NH3+ ... Cl-) Water Water Solvent (Protic) Solid->Water Entropy driven Ion-Dipole DMSO DMSO Solvent (Aprotic) Solid->DMSO Enthalpy driven Dipole-Dipole Solvated_Water Hydrated Ions Cl- (H-bonded) R-NH3+ (H-bonded) Water->Solvated_Water High Dielectric Constant Solvated_DMSO Solvated Species Cl- (Poorly solvated) R-NH3+ (DMSO O-interaction) DMSO->Solvated_DMSO Organic Backbone Interaction Precip Risk: Precipitation at pH > 10 Solvated_Water->Precip Oxid Risk: Sulfur Oxidation Solvated_DMSO->Oxid

Figure 1: Mechanistic pathways for solvation. Water relies on high dielectric shielding of ions, while DMSO relies on dipolar interactions with the organic scaffold.

Experimental Protocols

Protocol A: Preparation of 100 mM Stock in DMSO

Purpose: Create a stable, high-concentration stock for long-term storage (-20°C).

  • Calculate Mass: For 10 mL of 100 mM stock:

    
    
    (Ensure you use the MW of the HCl salt, not the free base).
    
  • Inert Environment: Ideally, weigh the compound under a nitrogen blanket to minimize moisture uptake (HCl salts are hygroscopic).

  • Solvent Addition: Add fresh anhydrous DMSO (Grade: ACS Spectrophotometric or better).

    • Note: DMSO absorbs water from air. Use a newly opened bottle or one stored over molecular sieves.

  • Dissolution:

    • Vortex gently for 30 seconds.

    • If particles persist, sonicate in a water bath at 37°C for 5 minutes. Do not overheat (>40°C) to prevent sulfur oxidation.

  • Visual Inspection: Solution must be optically clear. Any turbidity suggests impurities or moisture contamination.

Protocol B: Aqueous Dilution (The "Crash-Out" Avoidance)

Purpose: Diluting DMSO stock into aqueous buffer for biological assays.

  • Buffer Selection: Use PBS or HEPES (pH 7.4). Avoid carbonate buffers (high pH risk).

  • Stepwise Dilution:

    • Do not add 100% DMSO stock directly to a large volume of cold buffer. This causes local high concentration and precipitation.

    • Intermediate Step: Dilute stock 1:10 in water/buffer first, mix rapidly, then dilute to final concentration.

  • Maximum DMSO Tolerance: Ensure final DMSO concentration is < 0.5% (v/v) for cell-based assays to avoid solvent toxicity.

Workflow Diagram: Safe Handling

Workflow Start Solid Compound (Hygroscopic HCl Salt) Weigh Weigh under N2/Ar Start->Weigh Solvent Choose Solvent Weigh->Solvent DMSO_Add Add Anhydrous DMSO Solvent->DMSO_Add For Stock Water_Add Add Deionized Water Solvent->Water_Add For Assay Sonicate Sonicate 37°C (Max 5 min) DMSO_Add->Sonicate Store Store -20°C (Desiccated) Sonicate->Store CheckPH Check pH (Ensure < 8.0) Water_Add->CheckPH Use Immediate Use (Do not store >24h) CheckPH->Use

Figure 2: Decision matrix for solvent selection and handling workflow.

Critical Stability Factors

Sulfur Oxidation

The thiane sulfur is a nucleophile. In the presence of atmospheric oxygen and light, it can slowly oxidize to the sulfoxide (


) and eventually the sulfone (

).
  • Mitigation: Store DMSO stocks in amber vials. Overlay with Argon gas before sealing.

Common Ion Effect (Salting Out)

In buffers with high chloride content (e.g., high-salt saline), the solubility of the hydrochloride salt may decrease slightly due to the Common Ion Effect, though this is rarely the limiting factor for this specific compound class compared to pH effects.

Hygroscopicity

Amine hydrochlorides attract atmospheric moisture.

  • Sign of failure: Clumping of the powder or a "sticky" appearance.

  • Correction: Dry the solid in a vacuum desiccator over

    
     for 24 hours before weighing for critical analytical standards.
    

References

  • Cayman Chemical. Product Information: Amine Hydrochloride Salts Solubility Profiles. Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for Tetrahydro-2H-thiopyran-4-amine. Retrieved from .

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data Technical Bulletin.[1] Retrieved from .

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews. Retrieved from .

  • BenchChem. Preparation of Stock Solutions in DMSO: Protocols and Best Practices. Retrieved from .

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Protocols & Analytical Methods

Method

Amide coupling conditions for sterically hindered thiane amines

Application Note: High-Fidelity Amide Coupling Strategies for Sterically Hindered Thiane Amines Abstract & Strategic Overview The incorporation of thiane (tetrahydrothiopyran) rings into drug scaffolds is a rising trend...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Amide Coupling Strategies for Sterically Hindered Thiane Amines

Abstract & Strategic Overview

The incorporation of thiane (tetrahydrothiopyran) rings into drug scaffolds is a rising trend in medicinal chemistry, utilized to modulate lipophilicity and metabolic stability (bioisosteres for cyclohexane or piperidine). However, coupling sterically hindered thiane amines—particularly those with substituents at the C2/C6 positions or tertiary alpha-carbons—presents a dual challenge:

  • Kinetic Suppression: Steric bulk prevents the nucleophilic attack of the amine on standard activated esters (e.g., NHS, OBt).

  • Chemoselectivity: The sulfur heteroatom is susceptible to oxidation (to sulfoxide/sulfone) or alkylation, necessitating mild, non-oxidizing conditions.

This guide moves beyond standard EDC/HOBt protocols, which frequently fail for these substrates, and details three "Tiered" protocols ranging from scalable green chemistry (T3P) to high-reactivity activation (Ghosez’s Reagent).

Decision Matrix: Selecting the Right Coupling System

Do not default to HATU. Use this logic flow to select the optimal reagent based on steric severity and substrate stability.

CouplingDecision Start START: Sterically Hindered Thiane Amine Coupling CheckSterics Assess Steric Hindrance Start->CheckSterics Moderate Moderate Hindrance (e.g., 4-aminothiane) CheckSterics->Moderate Secondary Amine Severe Severe Hindrance (e.g., 2,2-disubstituted) CheckSterics->Severe Tertiary Amine or Alpha-Substituted CheckAcid Is the Acid Component Epimerization Sensitive? Moderate->CheckAcid Ghosez PROTOCOL B: Ghosez's Reagent (Acid Chloride via Enamine) Max Reactivity, Neutral pH Severe->Ghosez Activated Esters Fail EpimerizationRisk High Epimerization Risk (Chiral Alpha-Carbon) CheckAcid->EpimerizationRisk Yes StableAcid Acid is Stable/Achiral CheckAcid->StableAcid No T3P PROTOCOL A: T3P (Propylphosphonic Anhydride) Low Epimerization, Clean Workup EpimerizationRisk->T3P Cyclic TS prevents racemization StableAcid->T3P Scalability Preferred HATU PROTOCOL C: HATU/HOAt Standard High-Power (Harder Workup) StableAcid->HATU Fast Kinetics

Figure 1: Decision matrix for coupling reagent selection. Note that for severe steric hindrance, converting to an acid chloride (via Ghosez's reagent) is often the only way to overcome the energy barrier.

Protocol A: The "Scalable & Clean" Method (T3P)

Reagent: Propylphosphonic Anhydride (T3P) Best For: Moderate steric hindrance, chiral acids, and large-scale synthesis. Mechanism: T3P forms a mixed anhydride. The cyclic structure reduces conformational freedom, accelerating the coupling rate while minimizing epimerization compared to linear anhydrides.

Why T3P for Thianes?
  • Solubility: T3P by-products are water-soluble.[1][2] Thiane derivatives are often lipophilic; this contrast allows for a simple aqueous wash to purify the product, avoiding difficult chromatography often required to remove HATU-derived urea by-products.

  • Safety: T3P is non-explosive (unlike HOBt/HOAt derivatives) and supplied as a stable solution.

Step-by-Step Protocol
  • Preparation: Dissolve the Carboxylic Acid (1.0 equiv) and Thiane Amine (1.1 equiv) in anhydrous EtOAc or 2-MeTHF (preferred for higher reaction temperatures).

    • Note: Avoid DMF if possible to simplify workup, though T3P is compatible with it.

  • Base Addition: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv).

    • Critical: Pyridine often gives higher yields with T3P due to nucleophilic catalysis.

  • Coupling: Cool the mixture to 0 °C. Add T3P (50% w/w solution in EtOAc/DMF, 1.5 – 2.0 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Optimization: If conversion is <50% after 4 hours, heat to 60 °C. T3P is thermally stable.

  • Workup:

    • Dilute with EtOAc.

    • Wash with water (x2), 0.5M HCl (careful if product is basic), sat. NaHCO3, and brine.

    • Dry over Na2SO4 and concentrate.

Protocol B: The "Nuclear Option" (Ghosez’s Reagent)

Reagent: 1-Chloro-N,N,2-trimethylpropenylamine Best For: Extreme steric hindrance (e.g., 2,2,6,6-tetramethylthiane-4-amine) or unreactive anilines. Mechanism: Converts the carboxylic acid into an acid chloride in situ under strictly neutral conditions. This avoids the harsh acidity of SOCl2 or Oxalyl Chloride, which can degrade sensitive thiane sulfur or acid-labile protecting groups.

Why Ghosez’s Reagent?

Standard activated esters (OBt/OAt) are bulky. If the amine is also bulky, the two cannot approach each other. Acid chlorides are the smallest electrophilic species available.

Step-by-Step Protocol
  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM under Argon.

  • Reagent Addition: Add Ghosez’s Reagent (1.1 – 1.2 equiv) dropwise at RT.

  • Monitoring: Stir for 1–2 hours.

    • QC Check: Aliquot a sample, quench with MeOH, and check LCMS for the Methyl Ester to confirm Acid Chloride formation.

  • Coupling: Add the Sterically Hindered Thiane Amine (1.2 equiv) followed by DIPEA (2.5 equiv).

    • Note: The base is only needed to scavenge HCl generated during the amine attack; the activation step is neutral.

  • Reaction: Stir at RT or reflux (40 °C) overnight.

  • Workup: Standard aqueous extraction (DCM/NaHCO3).

Mechanistic Insight & Troubleshooting

The Sulfur Challenge: Oxidation & Poisoning

Thiane sulfur is a "soft" nucleophile.

  • Risk: Using harsh activation agents or not degassing solvents can lead to S-oxidation (Sulfoxide formation).

  • Mitigation: Always use degassed solvents. Avoid reagents that generate strong oxidants or radical species.

Comparative Data: Coupling Efficiency
FeatureHATU/HOAt T3P (Propylphosphonic Anhydride) Ghosez's Reagent
Steric Tolerance HighModerate-HighVery High
Epimerization Moderate RiskLowest Risk Moderate Risk
By-product Removal Difficult (Guanidinium salts)Easy (Water soluble) Easy (Volatile/Water soluble)
Atom Economy PoorGoodModerate
Thiane Compatibility GoodExcellent Good

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development .

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews .

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions. Organic Syntheses .

  • Patterson, J., et al. (2011). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Preparation of Amides. Organic Letters .

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Methods for 2,2-Dimethylthian-4-amine Derivatives

Welcome to the technical support center for the purification of 2,2-Dimethylthian-4-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,2-Dimethylthian-4-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of these valuable compounds. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to help you overcome common challenges in your experiments.

I. Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of 2,2-Dimethylthian-4-amine derivatives and offers step-by-step solutions.

Q1: My 2,2-Dimethylthian-4-amine derivative is streaking or showing poor separation on a silica gel column. What should I do?

This is a frequent issue arising from the basic nature of the amine interacting with the acidic silanol groups on the silica surface, which can lead to band-spreading and loss of yield.[1][2]

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Add a Competing Base: Incorporate a small amount of a competing amine, such as triethylamine (Et3N) or ammonia, into your eluent (typically 0.1-1%).[1][3] This will neutralize the acidic sites on the silica, minimizing unwanted interactions and improving the peak shape of your compound. A common solvent system for this is dichloromethane/methanol with a small percentage of ammonia.[4]

    • Acidic Modifier: In some cases, adding a small amount of a weak acid like acetic acid can protonate the amine, forming a salt that may chromatograph more effectively.[1]

  • Stationary Phase Alternatives:

    • Amine-Functionalized Silica: These columns have a basic surface, which prevents the problematic acid-base interaction with your amine derivative.[1][2] This often allows for the use of simpler solvent systems like hexane/ethyl acetate.[2]

    • Basic Alumina: Alumina can be a good alternative to silica for the purification of basic compounds.[3]

    • Reverse-Phase Chromatography: If normal-phase chromatography proves difficult, switching to a reverse-phase C18 column can be a successful strategy.[1][5]

  • Use of Protecting Groups:

    • Temporarily protecting the amine functionality, for instance as a carbamate (e.g., Boc or Cbz), can make the compound less polar and less basic, often leading to better chromatographic behavior on silica gel.[6][7] The protecting group can then be removed after purification.

Q2: I am having difficulty recrystallizing my solid 2,2-Dimethylthian-4-amine derivative. It either oils out or remains soluble.

Recrystallization of amines can be challenging due to their polarity and potential for hydrogen bonding.

Troubleshooting Steps:

  • Form a Salt: A highly effective strategy is to convert the amine into a salt, such as a hydrochloride or sulfate salt.[8][9] This is done by dissolving the crude amine in a suitable solvent (e.g., diethyl ether, ethyl acetate) and adding an acid (e.g., HCl in ether).[3] The resulting salt often has significantly different solubility properties and is more likely to form well-defined crystals.[9]

  • Solvent Selection:

    • Mixed Solvent Systems: If a single solvent is not working, a mixed solvent system can be beneficial.[10] Dissolve your compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until the solution becomes cloudy. Gentle heating to clarify the solution followed by slow cooling can induce crystallization.[10]

    • Consider Polarity: For polar amines, a combination of a polar solvent (like ethanol or methanol) and a less polar co-solvent can be effective.[8]

  • Slow Cooling: Rapid cooling often leads to the formation of oils or very small crystals that trap impurities.[10] Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to maximize crystal formation.

  • Scratching the Flask: If crystals are slow to form, scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and initiate crystallization.

Q3: My purification by acid-base extraction is resulting in low recovery of my 2,2-Dimethylthian-4-amine derivative.

Acid-base extraction is a powerful technique for purifying amines by separating them from neutral or acidic impurities.[11][12] However, incomplete extraction or issues during the neutralization step can lead to yield loss.

Troubleshooting Steps:

  • Ensure Complete Protonation/Deprotonation:

    • Acidic Extraction: When extracting the amine into the aqueous acidic layer, ensure the pH is sufficiently low (typically pH 1-2) to fully protonate the amine and make it water-soluble.[11] Use a pH meter or pH paper to verify.

    • Basification: To recover the amine from the aqueous layer, ensure the pH is sufficiently high (typically pH 12-14) to fully deprotonate the ammonium salt back to the free amine.[13]

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the aqueous acid or organic solvent rather than a single extraction with a large volume.[11] This is a more efficient way to transfer the compound between phases.

  • "Back-Extraction": After basifying the aqueous layer to recover your amine, extract it back into an organic solvent.[14] Again, perform multiple extractions to ensure complete recovery.

  • Check for Emulsions: Emulsions at the interface of the aqueous and organic layers can trap your compound. To break emulsions, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel.

II. Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying a novel 2,2-Dimethylthian-4-amine derivative?

For a new derivative, a logical workflow is essential for efficient purification.

PurificationWorkflow

Caption: General purification workflow for 2,2-Dimethylthian-4-amine derivatives.

  • Initial Cleanup with Acid-Base Extraction: This is an excellent first step to remove non-basic impurities.[12]

  • Recrystallization (if the compound is a solid): Attempt to recrystallize the free base or its salt. This can be a very efficient method for obtaining high-purity material.[15]

  • Column Chromatography (if the compound is an oil or recrystallization is unsuccessful): If further purification is needed, column chromatography is the next logical step.[16] Remember the troubleshooting tips from the previous section to address potential issues with streaking.

Q2: How can I purify enantiomers of a chiral 2,2-Dimethylthian-4-amine derivative?

Separating enantiomers requires specialized techniques.

Methods for Chiral Separation:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for resolving enantiomers.[17] Polysaccharide-based chiral stationary phases are often effective for separating chiral amines.[17]

  • Diastereomeric Salt Formation and Recrystallization: React the racemic amine with a chiral acid (e.g., tartaric acid) to form diastereomeric salts.[18] These diastereomers have different physical properties and can often be separated by fractional crystallization.[19] After separation, the chiral amine can be recovered by treatment with a base.

  • Enzymatic Resolution: In some cases, enzymes can be used to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.

Q3: Are there any protecting groups that are particularly useful for the purification of these amine derivatives?

Yes, using a protecting group can simplify purification by temporarily masking the reactive and basic nature of the amine.

Common Amine Protecting Groups:

Protecting GroupAbbreviationIntroduction ConditionsRemoval ConditionsKey Features
tert-ButoxycarbonylBocBoc2O, base (e.g., NaHCO3)Strong acid (e.g., TFA, HCl)[7]Stable to a wide range of conditions, except strong acid.
CarboxybenzylCbz or ZCbzCl, baseCatalytic hydrogenation (H2, Pd/C)[6]Orthogonal to acid- and base-labile groups.
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSu, baseBase (e.g., piperidine)[6]Commonly used in peptide synthesis; base-labile.
Q4: How can I monitor the progress of my purification?

Effective monitoring is crucial for successful purification.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for assessing the purity of fractions from column chromatography and for optimizing solvent systems. For amines, it is often beneficial to add a small amount of triethylamine or ammonia to the developing solvent to prevent streaking.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for determining the purity of your final product and for confirming its structure.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for assessing purity and confirming the molecular weight of your compound.

III. Experimental Protocols

Protocol 1: General Acid-Base Extraction

This protocol describes a general procedure for the separation of a 2,2-Dimethylthian-4-amine derivative from neutral and acidic impurities.

AcidBaseProtocol

Caption: Step-by-step workflow for acid-base extraction of amines.

  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or diethyl ether) in a separatory funnel.

  • Add an equal volume of 1M hydrochloric acid (HCl) and shake the funnel vigorously, venting frequently.

  • Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with 1M HCl two more times, combining all aqueous extracts. The organic layer now contains neutral and acidic impurities and can be set aside.

  • Cool the combined aqueous extracts in an ice bath and slowly add 6M sodium hydroxide (NaOH) with stirring until the pH is greater than 12.[13]

  • Extract the now basic aqueous layer with three portions of an organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.

IV. References

  • Anonymous. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]

  • LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. SRE. Available at: [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Wikipedia. Available at: [Link]

  • Nasi, S., & Hatti, K. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. Available at: [Link]

  • Reddit. (2024, March 12). Amine workup. r/Chempros. Available at: [Link]

  • Anonymous. (n.d.). Liquid/liquid Extraction. Available at: [Link]

  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Anonymous. (n.d.). Amine Plant Troubleshooting and Optimiza. Scribd. Available at: [Link]

  • The Organic Chemistry Tutor. (2020, March 21). Acid-Base Extraction Tutorial. YouTube. Available at: [Link]

  • Wang, X., & Li, Z. (2018, July 13). An amine protecting group deprotectable under nearly neutral oxidative conditions. PMC. Available at: [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Available at: [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available at: [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Available at: [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. Available at: [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

  • University of Calgary. (n.d.). Column chromatography. University of Calgary. Available at: [Link]

  • Veawab, A., & Aroonwilas, A. (2012). Why Amine Systems Fail – An in-depth Study of Amine System Failures. ResearchGate. Available at: [Link]

  • Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Sciencemadness. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • El-Faham, A., & Albericio, F. (n.d.). Amino Acid-Protecting Groups. Chemical Reviews - ACS Publications. Available at: [Link]

  • de la Fuente, M. C., et al. (2023, May 26). 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. Organic Letters - ACS Publications. Available at: [Link]

  • Anonymous. (n.d.). Recrystallization1. Available at: [Link]

  • European Patent Office. (n.d.). Process for the separation of a mixture of enantiomers. Google Patents. Available at:

  • Al-Ghanim, A. M. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

  • Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. PMC - NIH. Available at: [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation of 2,2-Dimethylthian-4-amine Hydrochloride: A Comparative Analytical Guide

Topic: 1H NMR Interpretation of 2,2-Dimethylthian-4-amine Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In the development o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Interpretation of 2,2-Dimethylthian-4-amine Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the development of sulfur-containing heterocycles for pharmaceutical applications, 2,2-Dimethylthian-4-amine hydrochloride represents a critical scaffold. Unlike its oxygen analog (2,2-dimethyltetrahydropyran-4-amine), the thiane ring introduces unique electronic and conformational biases due to the C–S bond length (1.82 Å) and the "soft" nature of the sulfur atom.

This guide provides a definitive structural interpretation of the 1H NMR spectrum of this compound. It compares the spectral performance across different solvent systems (DMSO-d₆ vs. D₂O) and contrasts the structural elucidation power of NMR against alternative techniques like Mass Spectrometry (MS) for distinguishing regioisomers.

Structural & Conformational Analysis

Before interpreting the spectrum, one must understand the geometric constraints. The 2,2-dimethyl substitution pattern creates a "locked" chair conformation to minimize 1,3-diaxial interactions.

  • Ring Bias: The bulky gem-dimethyl group at C2 locks the ring.

  • Amine Orientation: The ammonium group (-NH₃⁺) at C4 will overwhelmingly prefer the equatorial position to avoid steric strain with the axial methyl at C2 and the axial protons at C6.

  • Resulting Proton Geometry: Consequently, the methine proton H-4 is axial , positioning it for large trans-diaxial couplings (

    
     Hz) with neighboring axial protons.
    
Figure 1: Conformational Logic & Coupling Network

ConformationalAnalysis Substituents 2,2-Dimethyl Substitution Lock Conformational Lock (Chair Form) Substituents->Lock Steric Bulk AminePos C4-Amine Preference: Equatorial Lock->AminePos Minimizes 1,3-diaxial strain H4Pos H-4 Proton: Axial Orientation AminePos->H4Pos Geometric Consequence Coupling Observed Signal: H-4 = tt (Triplet of Triplets) Large 3J(ax-ax) H4Pos->Coupling Karplus Relationship

Caption: Logical flow determining the multiplicity of the diagnostic H-4 proton based on steric locking of the thiane ring.

Experimental Protocol

To ensure reproducibility and spectral fidelity, the following protocol is recommended. The choice of solvent is the single most critical variable for hydrochloride salts.

Methodology: Solvent Selection & Preparation
StepActionCritical Technical Insight
1 Solvent Choice Primary: DMSO-d₆ (99.9% D) Secondary: D₂O (99.9% D)
2 Mass/Volume Dissolve 5–10 mg of sample in 0.6 mL solvent.
3 Neutralization (Optional) Do not add base (e.g., K₂CO₃) inside the NMR tube unless free-base comparison is explicitly required. In situ neutralization precipitates salts and broadens lines.
4 Acquisition Set relaxation delay (

) to ≥ 2.0s to allow full relaxation of the quaternary methyls.
Spectral Interpretation: The Master Assignment

The following data represents the predicted consensus spectrum derived from substituent additivity rules (Curphy-Morrison) and analysis of analogous thiane systems.

Reference Frequency: 400 MHz Solvent: DMSO-d₆ (Referenced to residual peak at 2.50 ppm)[1]

PositionTypeChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
NH₃⁺ Amine H8.10 – 8.40 Broad Singlet3H-Exchangeable; visible only in DMSO.
H-4 Methine3.25 – 3.35 tt (Triplet of Triplets)1H

,

Axial proton deshielded by -NH₃⁺; characteristic wide splitting.
H-6 eq Methylene2.80 – 2.95 ddd1H

Deshielded by Sulfur; equatorial proton is downfield.
H-6 ax Methylene2.60 – 2.75 td1H

,

Axial proton next to Sulfur.
H-3 / H-5 Methylene1.90 – 2.10 Multiplet2H-Equatorial protons of the ring body.
H-3 / H-5 Methylene1.50 – 1.70 Multiplet2H-Axial protons of the ring body.
Me-2 (eq) Methyl1.35 – 1.45 Singlet3H-Equatorial methyl (in plane of ring).
Me-2 (ax) Methyl1.15 – 1.25 Singlet3H-Axial methyl (shielded by ring anisotropy).

Note: The two methyl groups at C2 are diastereotopic due to the chiral center effectively created by the ring conformation and the C4 substituent. They will appear as two distinct singlets, not one integration of 6H.

Comparative Performance Guide

This section objectively compares 1H NMR against alternative analytical techniques and solvent systems to justify its use in your workflow.

A. Solvent System Comparison: DMSO-d₆ vs. D₂O
FeatureDMSO-d₆ (Recommended)D₂O (Alternative)Verdict
Ammonium Signal Visible (8.3 ppm). Confirms salt formation.[2][3]Invisible . Exchanges immediately with D₂O (HDO peak grows).DMSO wins for salt verification.
Aliphatic Resolution Good, but water peak (3.33 ppm) may overlap with H-4.Excellent. Water peak (4.79 ppm) is far from signals.D₂O wins for H-4 integration accuracy.
Solubility High.High.Tie.
B. Technique Comparison: 1H NMR vs. Mass Spectrometry (MS)

Scenario: Distinguishing 2,2-dimethylthian-4-amine from its regioisomer 2,2-dimethylthian-3-amine.

  • Mass Spectrometry (LC-MS):

    • Result: Both isomers show identical

      
       peaks (
      
      
      
      ).
    • Limitation: Fragmentation patterns are often indistinguishable for saturated heterocycles.

  • 1H NMR:

    • Result:

      • 4-Amine: Symmetry in the coupling of H-4 (tt).

      • 3-Amine: H-3 would be a doublet of triplets or more complex due to proximity to the quaternary C2.

Diagnostic Workflow

Use this decision tree to validate your synthesis or purchase.

Figure 2: Spectral Validation Logic

ValidationWorkflow Start Start: Acquire 1H NMR (DMSO-d6) CheckNH Check 8.0-8.5 ppm: Broad 3H signal? Start->CheckNH CheckMe Check 1.0-1.5 ppm: Two distinct singlets? CheckNH->CheckMe Yes FailSalt Fail: Free base or wet solvent exchange CheckNH->FailSalt No CheckH4 Check 3.3 ppm: Triplet of Triplets (tt)? CheckMe->CheckH4 Yes FailSym Fail: 3,3-dimethyl isomer (Symmetry check) CheckMe->FailSym No (1 Singlet) Pass Identity Confirmed: 2,2-Dimethylthian-4-amine HCl CheckH4->Pass Yes FailIso Fail: Possible 3-amine or ring opening CheckH4->FailIso No (Multiplet)

Caption: Step-by-step logic flow for validating the compound identity using key spectral markers.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for coupling constants and additivity rules).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Authoritative source on conformational locking in 1,3-dioxanes and thianes).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

Sources

Comparative

Comparative Guide: Optimizing IR Analysis for Amine Hydrochloride Salts in Drug Development

Executive Summary & Scientific Context In pharmaceutical development, converting a basic drug substance (API) into its hydrochloride (HCl) salt is a standard strategy to enhance water solubility and bioavailability. Howe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In pharmaceutical development, converting a basic drug substance (API) into its hydrochloride (HCl) salt is a standard strategy to enhance water solubility and bioavailability. However, confirming complete salt formation and distinguishing the salt from the free base or a physical mixture is a frequent analytical bottleneck.

The Challenge: Amine hydrochloride salts possess highly polar


 bonds that engage in strong hydrogen bonding. In an Infrared (IR) spectrum, this results in significant peak broadening that can obscure the C-H stretching region (2800–3100 cm⁻¹) and complicate spectral interpretation. Furthermore, HCl salts are often hygroscopic; moisture absorption during analysis can create "ghost" peaks (water O-H stretch) that mimic or mask the amine salt features.

This guide compares the two dominant sampling methodologies—Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) —and provides a definitive spectral interpretation framework for validating amine HCl salts.

The Spectroscopic Mechanism: Free Base vs. Salt[1]

To analyze these spectra, one must understand the fundamental vibrational shift caused by protonation.

The Protonation Shift

When an amine (


) reacts with HCl, the nitrogen lone pair accepts a proton, forming a quaternary ammonium species (

).
  • Free Base: Exhibits sharp, distinct N-H stretching bands >3300 cm⁻¹.[1][2]

  • HCl Salt: The

    
     stretch shifts dramatically to lower wavenumbers (2400–3200 cm⁻¹) and broadens due to hydrogen bonding with the chloride counter-ion.
    
Diagram 1: The Protonation Shift Mechanism

ProtonationShift Base Free Amine (Base) Sharp N-H Stretch > 3300 cm-1 Reaction Protonation Base->Reaction HCl HCl Acid HCl->Reaction Salt Amine HCl Salt Broad N-H+ Band 2400-3000 cm-1 + Combination Bands Reaction->Salt Fermi Resonance & H-Bonding

Caption: Schematic representation of the spectral shift occurring during salt formation. The formation of the salt introduces broad features and combination bands due to strong hydrogen bonding.[3]

Comparative Methodology: ATR vs. KBr Pellets[5][6][7][8]

For years, the KBr pellet was the "Gold Standard."[4] However, for amine HCl salts, this method introduces significant risk. Below is an objective comparison of the two primary workflows.

Table 1: Performance Comparison for Hygroscopic Salts
FeatureTransmission (KBr Pellet) ATR (Diamond Crystal) Verdict for HCl Salts
Moisture Sensitivity High. KBr is hygroscopic. It absorbs atmospheric water while grinding, creating false O-H bands that overlap with

stretches.
Low. Sample is analyzed "as is." Minimal exposure time reduces moisture uptake.ATR Wins
Sample Preparation High Skill. Requires grinding, pressing, and vacuum desiccation. Risk of "pressure sintering" the salt.Zero/Low. Direct application of powder to crystal.ATR Wins
Spectral Resolution Excellent. True transmission provides sharpest peaks if prep is perfect.Good. Resolution is limited by detector, but sufficient for ID.KBr Wins (Marginally)
Pathlength Control Variable. Depends on pellet thickness. Hard to quantify.Fixed. Penetration depth (

) is constant (~2 µm). Ideal for relative comparison.
ATR Wins
Chemical Resistance Poor. Acidic salts can react with KBr (ion exchange:

), shifting peaks.
Excellent. Diamond is chemically inert to acidic salts.ATR Wins
Expert Insight: The "Ion Exchange" Trap

Critical Warning: When analyzing an amine hydrochloride in a KBr matrix, the high pressure of the press can facilitate an ion exchange reaction where the chloride ion is replaced by bromide. This shifts the N-H stretching frequency, potentially causing a "false negative" when comparing against a reference standard. Therefore, Diamond ATR is the recommended validated protocol for Amine HCl salts.

Spectral Interpretation: The "Fingerprint" of Salts

Identifying the salt requires looking for specific features that do not exist in the free base.

Primary Amine Salts ( )[4]
  • Stretching: Strong, broad absorption between 2800–3200 cm⁻¹ . This often overlaps the C-H stretches.

  • Combination Bands: A pattern of weak overtone/combination bands often appears in the 2000–2800 cm⁻¹ region.

  • Bending: Asymmetric deformation near 1600 cm⁻¹ and symmetric deformation near 1500 cm⁻¹ .[2][3]

Secondary Amine Salts ( )[1][3][4][9]
  • Stretching: Broad band in the 2700–3000 cm⁻¹ range.

  • Bending: A strong deformation band is usually seen between 1580–1620 cm⁻¹ .

Tertiary Amine Salts ( )[4]
  • Stretching: The "Ammonium Band."[5][6] A distinct, often broad absorption in the 2300–2700 cm⁻¹ region. This is the most diagnostic feature as it is completely separated from the C-H region.

  • Differentiation: Unlike 1° and 2° salts, tertiary salts lack the N-H bending bands in the 1600 cm⁻¹ region.[1][3]

Table 2: Diagnostic Frequencies
Vibration ModePrimary Amine HCl (

)
Secondary Amine HCl (

)
Tertiary Amine HCl (

)
N-H Stretch 2800–3200 cm⁻¹ (Broad)2700–3000 cm⁻¹ (Broad)2300–2700 cm⁻¹ (Distinct)
Combination Bands 2000–2800 cm⁻¹ (Multiple)2000–2800 cm⁻¹ (Fewer)Rare/Weak
N-H Bend (Deformation) ~1600 cm⁻¹ & ~1500 cm⁻¹1580–1620 cm⁻¹Absent

Validated Experimental Protocol (ATR Method)

This protocol is designed to minimize moisture interference, the primary cause of spectral variability in HCl salts.

Diagram 2: The "Dry-Path" ATR Workflow

ATRWorkflow Start Start: Amine HCl Sample Prep 1. Desiccation (Vacuum oven 40°C, 1h) Start->Prep Apply 4. Sample Application (Cover crystal fully) Prep->Apply Minimize air exposure Clean 2. Crystal Cleaning (Isopropanol -> Dry) Background 3. Background Scan (Open Air) Clean->Background Background->Apply Press 5. Apply Pressure (Target: >80 lbs force) Apply->Press Scan 6. Acquisition (16 scans, 4 cm-1 res) Press->Scan Process 7. ATR Correction (Software Algorithm) Scan->Process

Caption: Step-by-step "Dry-Path" workflow to ensure spectral integrity of hygroscopic amine salts.

Detailed Steps:
  • Desiccation (Crucial): Amine salts are hygroscopic. Dry the sample in a vacuum oven or desiccator for at least 1 hour prior to analysis. Why? Adsorbed water creates a broad O-H band at 3400 cm⁻¹ that confuses the "Free Base vs. Salt" determination.

  • Crystal Selection: Use a Single-Reflection Diamond ATR. ZnSe is acceptable but softer and prone to scratching if the salt crystals are large/hard.

  • Background: Collect an air background immediately before the sample to compensate for atmospheric

    
     and 
    
    
    
    .
  • Pressure Application: Apply high pressure using the anvil. Why? Solid salts have poor contact with the crystal. High pressure increases the contact area, improving the signal-to-noise ratio.

  • ATR Correction: Apply "ATR Correction" in your software (e.g., OMNIC, LabSolutions). Why? ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers).[7][8] Uncorrected spectra will have skewed intensity ratios compared to library transmission spectra.[7]

Case Study: Validation of Salt Formation

Scenario: A process chemist attempts to form the HCl salt of a tertiary amine drug candidate (Drug-X).

Observation:

  • Spectrum A (Starting Material): Shows no bands between 2300–2800 cm⁻¹.

  • Spectrum B (Product): Shows a new, broad, "mound-like" structure centered at 2550 cm⁻¹.

Analysis: The appearance of the band at 2550 cm⁻¹ is the diagnostic "Ammonium Band" for a tertiary amine salt (


). This confirms protonation. If the spectrum showed a sharp peak >3300 cm⁻¹, it would indicate residual water or incomplete conversion (free base).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for organic structural assignment).

  • NIST Chemistry WebBook. (n.d.). Infrared Spectra of Amine Hydrochlorides. National Institute of Standards and Technology. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons.[1] (Detailed discussion on amine salt combination bands).

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Metabolic Stability of Thiane and Piperidine Scaffolds

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the quest for metabolically robust scaffolds is a critical determinant of a candidate's success. The inherent sta...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quest for metabolically robust scaffolds is a critical determinant of a candidate's success. The inherent stability of a molecule dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for adverse drug-drug interactions. Among the plethora of heterocyclic systems employed in medicinal chemistry, the six-membered saturated rings of piperidine and its sulfur-containing bioisostere, thiane, are frequently utilized. This guide offers an in-depth, objective comparison of the metabolic stability of these two scaffolds, grounded in established biochemical principles and supported by experimental data. As a senior application scientist, my aim is to provide not just a list of facts, but a causal understanding of why these scaffolds behave differently in the metabolic crucible of the body, and how to experimentally assess this crucial property.

The Metabolic Gauntlet: A Primer on Why Stability Matters

The journey of a drug through the body is fraught with metabolic challenges, primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes in the liver.[1][2][3] These enzymes, along with Phase II conjugation enzymes, are tasked with modifying foreign compounds (xenobiotics) to render them more water-soluble and readily excretable.[4] For a drug to be effective, it must strike a delicate balance: it needs to be stable enough to reach its target and exert its therapeutic effect, but also susceptible to metabolism to ensure it is eventually cleared from the body. Poor metabolic stability can lead to rapid clearance, requiring higher or more frequent dosing, which can increase the risk of off-target effects and patient non-compliance. Conversely, a molecule that is too stable may accumulate to toxic levels. Therefore, a thorough understanding of a scaffold's metabolic liabilities is paramount in the early stages of drug design.

Piperidine: A Privileged Scaffold with Predictable Metabolic Hotspots

The piperidine ring is a cornerstone of medicinal chemistry, found in a vast array of approved drugs.[5] Its prevalence is a testament to its favorable physicochemical properties and its ability to present substituents in well-defined three-dimensional orientations. However, its metabolic stability can be a significant hurdle. The primary routes of metabolism for piperidine-containing compounds are oxidative processes mediated by CYP enzymes, particularly CYP3A4.[1][6]

The main metabolic pathways for the piperidine scaffold include:

  • N-Dealkylation: For N-substituted piperidines, the removal of the alkyl group is a very common metabolic transformation.[1][6]

  • Cα-Oxidation: The carbon atoms adjacent to the nitrogen are susceptible to oxidation, leading to the formation of a lactam metabolite.[1] This is a frequent and often significant clearance pathway.

  • Ring Hydroxylation: Direct hydroxylation at other positions on the piperidine ring can also occur, introducing a polar hydroxyl group.

  • Ring Opening: In some cases, enzymatic reactions can lead to the cleavage of the piperidine ring.[1]

  • Ring Contraction: A more complex metabolic pathway can involve the contraction of the six-membered piperidine ring to a five-membered pyrrolidine derivative.[7]

The susceptibility of the C-H bonds alpha to the nitrogen atom to oxidation is a key determinant of piperidine's metabolic fate. The lone pair of electrons on the nitrogen can stabilize an adjacent radical or cationic intermediate, facilitating hydrogen atom abstraction by the highly reactive iron-oxo species of the CYP enzyme.

Piperidine Piperidine Scaffold N_Dealkylation N-Dealkylation Piperidine->N_Dealkylation CYP450 C_alpha_Oxidation Cα-Oxidation (Lactam Formation) Piperidine->C_alpha_Oxidation CYP450 Ring_Hydroxylation Ring Hydroxylation Piperidine->Ring_Hydroxylation CYP450 Ring_Opening Ring Opening Piperidine->Ring_Opening CYP450 Ring_Contraction Ring Contraction Piperidine->Ring_Contraction CYP450

Caption: Major Phase I metabolic pathways of the piperidine scaffold.

Thiane: A Sulfur-Containing Counterpart with a Distinct Metabolic Profile

The thiane scaffold, where the nitrogen of piperidine is replaced by a sulfur atom, offers a different set of physicochemical properties and, consequently, a different metabolic profile. The replacement of a C-N bond with a C-S bond and the absence of a basic nitrogen atom significantly alter the molecule's interaction with metabolic enzymes.

The primary metabolic pathway for the thiane scaffold is S-oxidation , which is also predominantly mediated by cytochrome P450 enzymes. This occurs in a stepwise manner:

  • Sulfoxidation: The initial oxidation of the sulfur atom leads to the formation of a sulfoxide.

  • Sulfone Formation: Further oxidation of the sulfoxide results in the formation of a sulfone.

These S-oxidized metabolites are significantly more polar than the parent thiane, which facilitates their excretion. The propensity for S-oxidation is a key consideration in the design of thiane-containing drugs. While this is a common metabolic route, the resulting sulfoxides and sulfones are often stable and may retain biological activity or have their own distinct pharmacological profiles.

Thiane Thiane Scaffold Sulfoxide Thiane S-oxide Thiane->Sulfoxide CYP450 Sulfone Thiane S,S-dioxide (Sulfone) Sulfoxide->Sulfone CYP450

Caption: Primary Phase I metabolic pathway of the thiane scaffold.

Comparative Metabolic Stability: A Head-to-Head Analysis

FeaturePiperidine ScaffoldThiane ScaffoldRationale for Difference
Primary Metabolic Liability Oxidation of C-H bonds alpha to the nitrogen (Cα-oxidation), N-dealkylation.S-oxidation to sulfoxide and sulfone.The nitrogen atom in piperidine activates adjacent C-H bonds for oxidation. The sulfur atom in thiane is the primary site of oxidation.
Metabolic Rate Generally considered more metabolically labile due to multiple potential sites of oxidation.Often more metabolically stable with respect to ring degradation, but susceptible to S-oxidation.The C-S bond is generally more stable to cleavage than the C-N bond in the context of CYP-mediated metabolism. S-oxidation is a common but often predictable metabolic pathway.
Metabolite Profile Can lead to a complex mixture of metabolites including lactams, N-dealkylated products, and hydroxylated species.Primarily leads to the corresponding sulfoxide and sulfone.The metabolic pathways of piperidine are more diverse. Thiane metabolism is more focused on the sulfur atom.
Strategies for Improving Stability Blocking metabolic "soft spots" by introducing substituents (e.g., gem-dimethyl groups) alpha to the nitrogen.[8]The impact of S-oxidation on the overall properties of the molecule needs to be assessed. In some cases, the sulfoxide or sulfone may be the desired active species.For piperidine, the goal is often to sterically hinder access of CYP enzymes to the labile C-H bonds. For thiane, the focus is on understanding the consequences of S-oxidation.

The bioisosteric replacement of a piperidine ring with a morpholine ring (which contains an oxygen atom instead of a methylene group) is a well-established strategy to improve metabolic stability.[1] The electron-withdrawing nature of the oxygen atom in morpholine deactivates the adjacent C-H bonds towards oxidation. A similar principle can be applied when considering the thiane scaffold. The electronegativity of sulfur is lower than that of nitrogen, and the C-S bond is less polarized than the C-N bond, which can contribute to a different metabolic profile.

Experimental Protocols for Assessing Metabolic Stability

To experimentally determine and compare the metabolic stability of compounds containing piperidine or thiane scaffolds, in vitro assays with liver fractions are the industry standard. The two most common assays are the microsomal stability assay and the hepatocyte stability assay.

In Vitro Microsomal Stability Assay

This assay is a high-throughput method to assess Phase I metabolic stability, primarily mediated by CYP enzymes.[9][10]

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Test Compound (in DMSO) Incubation_Mix Incubation Mixture Test_Compound->Incubation_Mix Microsomes Pooled Human Liver Microsomes (HLM) Microsomes->Incubation_Mix Buffer Phosphate Buffer (pH 7.4) Buffer->Incubation_Mix NADPH_System NADPH Regenerating System NADPH_System->Incubation_Mix Time_Points Time Points (e.g., 0, 5, 15, 30, 60 min) Incubation_Mix->Time_Points Quench Quench Reaction (e.g., Acetonitrile) Time_Points->Quench LC_MS LC-MS/MS Analysis Quench->LC_MS Data_Analysis Data Analysis (t½, CLint) LC_MS->Data_Analysis

Caption: Workflow for an in vitro microsomal stability assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Thaw pooled human liver microsomes (HLMs) on ice.

    • Prepare a phosphate buffer (100 mM, pH 7.4).

    • Prepare an NADPH regenerating system containing β-NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, HLM suspension, and the test compound solution. Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (microsomal protein concentration in mg/mL) .

In Vitro Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes.[11]

Step-by-Step Methodology:

  • Hepatocyte Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Perform a cell count and assess viability (e.g., using trypan blue exclusion).

    • Resuspend the hepatocytes in the appropriate incubation medium to the desired cell density.

  • Incubation:

    • Add the hepatocyte suspension to a multi-well plate.

    • Add the test compound to the wells to initiate the metabolic reaction.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

    • At specified time points, collect aliquots of the cell suspension and quench the reaction as described for the microsomal assay.

  • Sample Processing and Analysis:

    • The sample processing and LC-MS/MS analysis are similar to the microsomal stability assay.

  • Data Analysis:

    • The data analysis for calculating t½ and CLint is also analogous to the microsomal stability assay, with the intrinsic clearance being normalized to the number of hepatocytes.

Conclusion: A Strategic Choice for Rational Drug Design

The choice between a piperidine and a thiane scaffold is a nuanced decision that must be guided by the specific objectives of a drug discovery program. Piperidine, while a versatile and well-understood scaffold, often presents metabolic stability challenges that require careful medicinal chemistry strategies to mitigate. Its primary liabilities lie in the susceptibility of the C-H bonds alpha to the nitrogen to CYP-mediated oxidation.

Thiane, as a bioisosteric alternative, offers a different metabolic profile. While it is not metabolically inert, its primary route of metabolism via S-oxidation is often more predictable and may lead to a less complex metabolite profile. The resulting sulfoxides and sulfones can have altered physicochemical and pharmacological properties that need to be carefully evaluated.

Ultimately, the decision to employ a piperidine or a thiane scaffold should be data-driven. The in vitro metabolic stability assays detailed in this guide provide the necessary tools to generate this critical data early in the drug discovery process. By understanding the underlying biochemical principles of their metabolism and by empirically measuring their stability, researchers can make more informed decisions, leading to the design of safer and more effective medicines.

References

  • BenchChem. (2025). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. BenchChem.
  • BenchChem. (2025). Navigating the Metabolic Maze: A Comparative Study of Piperidine Analogue Stability. BenchChem.
  • BenchChem. (2025). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. BenchChem.
  • Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship, University of California.
  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • Talevi, A. (2018). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. PubMed Central.
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery. PharmaBlock.
  • Gawroński, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Nazi, Y. (2024).
  • Fu, Z., et al. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions (RSC Publishing).
  • Raffa, R. B., & Pergolizzi, J. V. (2024). Phase I and Phase II Metabolic Reactions in Drug Development.
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.
  • Słoczyńska, K., et al. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed.
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. PubMed.
  • Hanna, M. A., et al. (2021). Biased cytochrome P450-mediated metabolism via small-molecule ligands binding P450 oxidoreductase. PubMed Central.
  • Manis, M., et al. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. PubMed.
  • Drug Hunter. (2022). Phase II Drug Metabolism.
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
  • Sonti, R., et al. (n.d.). Metabolic Stability. Pharma Focus Asia.
  • de la Cruz, M., et al. (2018). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. PubMed Central.
  • Petrovcic, J., et al. (2023). a) Different modalities of piperidine-containing drugs and drug...
  • Zhang, Y., et al. (2021).
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  • Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central.
  • Josephy, P. D., et al. (2005). “Phase I and Phase II” Drug Metabolism: Terminology that we Should Phase Out?
  • Zhang, Y., et al. (2021).
  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology.
  • Zhou, S., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PubMed Central.
  • Anzenbacher, P., & Anzenbacherova, E. (2001). Cytochromes P450 and metabolism of xenobiotics. Cellular and Molecular Life Sciences.
  • Zanger, U. M., & Schwab, M. (2013).
  • Birkett, D. J. (2002). Pharmacokinetics Made Easy. McGraw-Hill Australia.
  • Correia, M. A. (2007).
  • Williams, R. T. (1959). Detoxication Mechanisms: The Metabolism and Detoxication of Drugs, Toxic Substances and Other Organic Compounds. Chapman & Hall.
  • National Center for Biotechnology Information. (2023). Biochemistry, Cytochrome P450.
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  • MDPI. (n.d.). A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. MDPI.

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Comparative

Advanced HPLC Method Development for Polar Amine Hydrochloride Salts: A Comparative Guide

Topic: HPLC Method Development for Polar Amine Hydrochloride Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Polar Amine Challenge Pola...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for Polar Amine Hydrochloride Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Polar Amine Challenge

Polar amine hydrochloride salts represent one of the most persistent challenges in liquid chromatography. These molecules possess a "perfect storm" of difficult physicochemical properties:

  • High Polarity (Low logP): They elute near the void volume (

    
    ) on standard C18 columns, preventing integration and quantitation.
    
  • Basic Functional Groups: Protonated amines (

    
    ) interact strongly with residual silanols on silica supports, causing severe peak tailing.
    
  • Counter-ion Dissociation: The hydrochloride salt dissociates in the mobile phase. If not controlled, the free base and salt forms equilibrate slowly, leading to split peaks or broad bands.

This guide objectively compares the three dominant strategies to solve these issues: Reversed-Phase Ion-Pairing (RP-IPC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Mixed-Mode Chromatography (MMC) .

Methodology 1: Reversed-Phase Ion-Pairing (RP-IPC)

The Traditionalist’s Approach

Mechanism: RP-IPC modifies the stationary phase dynamically. An ion-pairing reagent (IPR), typically a long-chain alkyl sulfonate (e.g., Sodium Dodecyl Sulfate or Octanesulfonic Acid), is added to the mobile phase. The hydrophobic tail of the IPR adsorbs onto the C18 surface, while the negatively charged head group projects into the mobile phase, interacting electrostatically with the positively charged amine analyte.

Experimental Protocol (Metformin HCl Example):

  • Column: C18 (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: 10 mM Phosphate Buffer (pH 3.0) + 5 mM Sodium 1-Octanesulfonate / Acetonitrile (90:10).

  • Critical Control: pH must be maintained between 2.5–3.5 to ensure the amine is fully protonated and the silanols are suppressed.

  • Equilibration: Requires 20–50 column volumes to establish a stable IPR layer on the stationary phase.

Pros & Cons:

  • Pros: Uses standard C18 columns; excellent peak shape for difficult amines; highly reproducible once equilibrated.

  • Cons: Incompatible with LC-MS (non-volatile reagents suppress ionization); long equilibration/washout times; IPRs are difficult to remove from the LC system (dedicated columns recommended).

Methodology 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

The Modern Standard for Polarity

Mechanism: HILIC uses a polar stationary phase (Silica, Amide, or Diol) with a high-organic mobile phase (typically >70% Acetonitrile). A water-rich layer forms on the surface of the stationary phase.[1][2] Retention occurs via partitioning of the polar analyte into this stagnant water layer, plus secondary electrostatic interactions (hydrogen bonding/ionic).

Experimental Protocol (Catecholamines Example):

  • Column: Amide-bonded particle (e.g., BEH Amide, 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 100 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 95% B to 50% B over 10 minutes.

  • Critical Control: Sample diluent must match the initial mobile phase (high organic). Injecting a water-based sample disrupts the partitioning layer, causing peak distortion ("breakthrough").

Pros & Cons:

  • Pros: High LC-MS sensitivity (high organic content enhances desolvation); orthogonal selectivity to C18; retains highly polar species without reagents.

  • Cons: Long equilibration times (water layer formation); sensitivity to sample matrix (salt/water content); potential for irreversible adsorption if not buffered correctly.

Methodology 3: Mixed-Mode Chromatography (MMC)

The Tunable Hybrid

Mechanism: MMC stationary phases feature ligands with both hydrophobic (alkyl chain) and ionic (cation/anion exchange) functionalities bonded to the surface.[4] For amine salts, a C18/Cation-Exchange mixed-mode column allows retention via hydrophobic interaction (carbon chain) and electrostatic retention (negative surface charge) simultaneously.

Experimental Protocol (Simultaneous API & Counter-ion):

  • Column: Mixed-Mode C18/SCX (e.g., Primesep 100 or similar).

  • Mobile Phase: Water/Acetonitrile with TFA or Ammonium Acetate gradient.

  • Tuning:

    • Increase Organic: Decreases hydrophobic retention, increases ionic interaction.

    • Increase Buffer Strength: Decreases ionic retention (competing ions).

  • Capability: Can separate the hydrophilic counter-ion (e.g., Chloride) and the hydrophobic amine API in a single run.

Pros & Cons:

  • Pros: Tunable selectivity (2D separation mechanism); can analyze counter-ions; often MS-compatible (volatile buffers used).

  • Cons: More complex method development (more variables to optimize); limited column availability compared to C18.

Comparative Analysis

The following data contrasts the performance of these modes for Metformin HCl (highly polar) and Catecholamines (polar, unstable).

Table 1: Quantitative Performance Comparison
FeatureRP-IPC (Ion-Pairing)HILIC (Amide/Silica)Mixed-Mode (C18/SCX)
retention Factor (

)
High (

achievable)
High (

typical)
Tunable (High to Low)
Tailing Factor (

)
Excellent (1.0 – 1.2)Good (1.1 – 1.3)Good (1.1 – 1.4)
MS Compatibility Poor (Signal Suppression)Excellent (Enhanced)Good (Buffer dependent)
Equilibration Time Slow (>30 min)Moderate (15–20 min)Fast (5–10 min)
Matrix Tolerance High (Salts tolerated)Low (Salts interfere)Moderate
Resolution of Isobars Low (e.g., Epinephrine/Normetanephrine co-elute)High (Baseline separation)High (Tunable)
Table 2: Decision Matrix for Polar Amines
If your priority is...Choose this MethodWhy?
LC-MS/MS Sensitivity HILIC High organic mobile phase boosts ionization efficiency.
Robust QC (UV only) RP-IPC Most stable retention times; "forgiving" of sample solvent.
Counter-ion Analysis Mixed-Mode Retains Cl⁻/SO₄²⁻ (void in RP) and API simultaneously.
Complex Matrix (Urine) HILIC / MMC RP-IPC suffers from matrix suppression; HILIC separates matrix salts.
Visualizing the Logic
Figure 1: Method Selection Decision Tree

Caption: A logical workflow for selecting the optimal chromatographic mode based on analyte properties and detection requirements.

MethodSelection Start Start: Polar Amine HCl Analysis Detection Detection Method? Start->Detection MS Mass Spec (LC-MS) Detection->MS High Sensitivity Needed UV UV / FLD / ELSD Detection->UV Standard QC Sample Sample Matrix? MS->Sample CounterIon Need Counter-ion Quant? UV->CounterIon Clean Clean (Standard/API) Sample->Clean Bio Biological (Urine/Plasma) Sample->Bio High Organic Precipitates Proteins Clean->CounterIon HILIC RECOMMENDATION: HILIC (Amide Column) Bio->HILIC High Organic Precipitates Proteins Yes Yes CounterIon->Yes CounterIon->Yes No No CounterIon->No CounterIon->No Robustness Priority MMC RECOMMENDATION: Mixed-Mode (C18/SCX) RPIPC RECOMMENDATION: RP-IPC (C18 + Sulfonate) Yes->MMC Yes->MMC No->HILIC No->RPIPC Robustness Priority

Figure 2: Interaction Mechanisms

Caption: Schematic representation of how each mode retains the positively charged amine analyte (


).

Mechanisms cluster_0 RP-IPC cluster_1 HILIC cluster_2 Mixed-Mode M1 Stationary: C18 M2 Modifier: Alkyl Sulfonate (-) M1->M2 Hydrophobic Adsorption M3 Analyte: Amine (+) M2->M3 Ionic Pairing H1 Stationary: Polar (Si-OH/Amide) H2 Layer: Water-Rich Shell H1->H2 Hydration H3 Analyte: Amine (+) H2->H3 Partitioning & H-Bonding MM1 Stationary: Alkyl + SCX (-) MM2 Analyte: Amine (+) MM1->MM2 Dual Interaction: Hydrophobic + Ionic

References
  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • Danaceau, J. P., et al. (2012). Rapid and Simultaneous Analysis of Urinary Catecholamines and Metanephrines Using Mixed-Mode SPE and Hydrophilic Interaction Chromatography (HILIC). Waters Corporation Application Note. Retrieved from [Link]

  • Kharabe, et al. (2023).[5] Reverse Phase, Ion Exchange, HILIC and Mix-Mode Chromatography for the Determination of Metformin. ResearchGate. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,2-Dimethylthian-4-amine Hydrochloride

For researchers and drug development professionals, adherence to stringent safety protocols is not merely a matter of compliance but a cornerstone of scientific integrity and operational excellence. The proper management...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, adherence to stringent safety protocols is not merely a matter of compliance but a cornerstone of scientific integrity and operational excellence. The proper management of chemical waste, such as 2,2-Dimethylthian-4-amine hydrochloride, is a critical component of laboratory safety. This guide provides a detailed, step-by-step framework for its disposal, grounded in regulatory standards and field-proven best practices, ensuring the protection of personnel and the environment.

Hazard Identification and Risk Assessment

Understanding the specific hazards of 2,2-Dimethylthian-4-amine hydrochloride is the first step in managing its waste. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a reliable hazard profile can be constructed by examining analogous amine hydrochlorides. This assessment is based on data from structurally similar chemicals, such as Dimethylamine hydrochloride and Methylamine hydrochloride.[1][2][3]

The primary risks associated with this class of compounds involve acute toxicity if swallowed, significant skin and eye irritation, and potential harm to aquatic ecosystems.[1]

Table 1: Hazard Profile and Safety Recommendations for Amine Hydrochlorides | Hazard Classification | GHS Pictogram | Precautionary Statement | Causality and Rationale | | :--- | :--- | :--- | :--- | | Acute Toxicity (Oral), Category 4 |


| H302: Harmful if swallowed.[1][3] | Amine salts can be toxic upon ingestion. The hydrochloride form may interact with stomach acid, releasing the parent amine which can have systemic effects. |
| Skin Irritation, Category 2  |

| H315: Causes skin irritation.[1][3] | Amines are often basic and can disrupt the skin's lipid barrier, leading to irritation, redness, and inflammation upon contact. |
| Serious Eye Irritation, Category 2A  |

| H319: Causes serious eye irritation.[1][3] | The chemical's properties can cause significant irritation to the sensitive tissues of the eye, potentially leading to damage if not promptly flushed. |
| Acute Aquatic Hazard, Category 2  | No Pictogram | H401: Toxic to aquatic life.[1] | Amines can alter the pH of water and exhibit toxicity to aquatic organisms, disrupting ecosystems if released into drains or waterways.[4][5] |

Immediate Safety Protocols and Personal Protective Equipment (PPE)

Before handling any waste containing 2,2-Dimethylthian-4-amine hydrochloride, it is imperative to establish a safe working environment.

  • Engineering Controls : All handling and transfer of this chemical waste must be conducted within a certified chemical fume hood. This minimizes the risk of inhaling dust or aerosols.

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory to prevent exposure.[4][6]

    • Eye Protection : Wear chemical safety goggles and a face shield for maximum protection against splashes.[4]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile) and ensure they are changed immediately if contamination occurs.

    • Body Protection : A laboratory coat must be worn and kept fastened. For larger quantities or in case of a spill, a chemically resistant apron is recommended.

Step-by-Step Waste Collection and Disposal Workflow

The disposal of 2,2-Dimethylthian-4-amine hydrochloride is governed by the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous materials.[7][8] Therefore, this chemical must not be disposed of down the drain or in regular trash.[4][9] The only acceptable method is through a licensed hazardous waste disposal service.[4][10]

Protocol for Waste Accumulation
  • Designate a Hazardous Waste Container :

    • Select a container made of a compatible material (e.g., high-density polyethylene, HDPE) that can be securely sealed.

    • The container must be clean and clearly dedicated to this waste stream. Do not mix with other waste types.

  • Properly Label the Container :

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • The label must include:

      • The full chemical name: "2,2-Dimethylthian-4-amine hydrochloride"

      • The words "Hazardous Waste"

      • An accumulation start date

      • A clear indication of the hazards (e.g., "Toxic," "Irritant")

  • Transferring Chemical Waste :

    • Solid Waste : Carefully transfer solid 2,2-Dimethylthian-4-amine hydrochloride into the designated waste container using a dedicated spatula or scoop.

    • Solutions : Pour solutions containing the chemical directly into the waste container. Use a funnel to prevent spills.

    • Contaminated Labware : Disposable items grossly contaminated with the chemical (e.g., weigh boats, pipette tips) should be placed in the container.

    • Empty Original Containers : The original product container is not considered empty until it has been triple-rinsed. The first rinse must be collected as hazardous waste and added to your designated container, as it will contain residual amounts of the chemical.[10] Subsequent rinses can typically be disposed of down the drain, but check with your institution's Environmental Health & Safety (EHS) office.

  • Safe Storage of Waste Container :

    • Keep the waste container tightly sealed at all times, except when adding waste.[4]

    • Store the container in a designated satellite accumulation area within the laboratory.

    • Crucially, segregate this amine hydrochloride waste from incompatible substances, especially strong acids and oxidizing agents, to prevent hazardous reactions.[4][11]

    • The storage area should be cool, well-ventilated, and away from direct sunlight or heat sources.[4]

  • Arrange for Professional Disposal :

    • Once the container is full or reaches the regulatory accumulation time limit (typically 180 days), contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Ensure all documentation, such as a hazardous waste manifest, is completed to maintain a clear chain of custody from generation to final disposal.[12]

Disposal Decision Workflow

The following diagram illustrates the logical process for managing waste streams of 2,2-Dimethylthian-4-amine hydrochloride.

G cluster_waste_type Categorize Waste cluster_solid_liquid Process Chemical Waste cluster_container_disposal Process Empty Container start Waste Generated (2,2-Dimethylthian-4-amine hydrochloride) is_container Original Container? start->is_container collect_hw Collect in Labeled Hazardous Waste Container is_container->collect_hw No (Solid/Solution/Contaminated Items) rinse Triple Rinse Container is_container->rinse Yes (Empty) segregate Segregate from Incompatible Chemicals (e.g., Acids) collect_hw->segregate store Store in Satellite Accumulation Area segregate->store end_node Arrange Pickup by Licensed Waste Disposal Service store->end_node collect_rinse Collect First Rinseate as Hazardous Waste rinse->collect_rinse dispose_container Dispose of Rinsed Container per Institutional Policy collect_rinse->dispose_container collect_rinse->end_node Add to Waste Stream

Caption: Disposal workflow for 2,2-Dimethylthian-4-amine hydrochloride.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental.
  • Amine Disposal For Businesses. Collect and Recycle.
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
  • EPA Hazardous Waste Management. Axonator.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
  • Proper Disposal of AF 430 Amine: A Guide for Laboratory Professionals. Benchchem.
  • Safety Data Sheet - Dimethylamine hydrochloride. Sigma-Aldrich.
  • Safety Data Sheet - Steam line neutralizing amine. Chemtron Supply Corporation.
  • Safety Data Sheet - Dimethylamine hydrochloride. Thermo Fisher Scientific.
  • Chemical Waste Management Guide. Auburn University.
  • Safety Data Sheet - 2,6-Dimethylheptan-4-amine hydrochloride. CymitQuimica.
  • Safety Data Sheet - Variamine Blue B Hydrochloride. TCI Chemicals.
  • Safety Data Sheet - Methylamine hydrochloride. Fisher Scientific.
  • Material Safety Data Sheet - 2,4-D Amine Weed Killer. UCPA LLC.
  • 2,4-D Amine 4 Safety Data Sheet. CDMS.net.
  • Material Safety Data Sheet - 2,4-D DIMETHYL AMINE SALT 720G/L SL. Tenglong Agrochem.
  • Safety Data Sheet - DIMETHYLAMINE HYDROCHLORIDE. AKKİM.
  • Hazardous Waste and Disposal. American Chemical Society.

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